Theophylline, 7-(2-(octadecylamino)ethyl)-

Lipophilicity Partition coefficient Drug design

Theophylline, 7-(2-(octadecylamino)ethyl)- (CAS 52943-51-8; molecular formula C₂₇H₄₉N₅O₂; MW 475.71 g/mol) is a synthetic N7-substituted xanthine derivative in which an octadecyl (stearyl, C18) alkyl chain is tethered to the theophylline scaffold via a 2-aminoethyl linker. The parent compound, theophylline (1,3-dimethylxanthine, CAS 58-55-9, MW 180.16, logP −0.02, pKa 8.81), is a well-characterized methylxanthine bronchodilator and adenosine receptor antagonist.

Molecular Formula C27H49N5O2
Molecular Weight 475.7 g/mol
CAS No. 52943-51-8
Cat. No. B13944895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline, 7-(2-(octadecylamino)ethyl)-
CAS52943-51-8
Molecular FormulaC27H49N5O2
Molecular Weight475.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C27H49N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-22-32-23-29-25-24(32)26(33)31(3)27(34)30(25)2/h23,28H,4-22H2,1-3H3
InChIKeyWXFAZRDCAIZMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theophylline, 7-(2-(octadecylamino)ethyl)- (CAS 52943-51-8): A C18-Lipophilic Xanthine Derivative for Research Procurement


Theophylline, 7-(2-(octadecylamino)ethyl)- (CAS 52943-51-8; molecular formula C₂₇H₄₉N₅O₂; MW 475.71 g/mol) is a synthetic N7-substituted xanthine derivative in which an octadecyl (stearyl, C18) alkyl chain is tethered to the theophylline scaffold via a 2-aminoethyl linker . The parent compound, theophylline (1,3-dimethylxanthine, CAS 58-55-9, MW 180.16, logP −0.02, pKa 8.81), is a well-characterized methylxanthine bronchodilator and adenosine receptor antagonist [1]. The strategic introduction of the C18H37–NH–(CH₂)₂– moiety at the N7 position produces a derivative with a predicted logP approximately 8–9.5 log units higher than theophylline, fundamentally altering its physicochemical profile from a moderately water-soluble, low-lipophilicity drug to a highly lipophilic, water-insoluble free base with surfactant-like amphiphilic character [1]. The compound is listed in the PubChem Substance database (SID 105560757, deposited as AKOS001013551) and is catalogued as a research-grade specialty chemical [2]. No regulatory approval for human therapeutic use exists; the compound is exclusively supplied for laboratory research applications.

Why Theophylline, 7-(2-(octadecylamino)ethyl)- Cannot Be Replaced by Generic N7-Substituted Theophylline Analogs in Research Applications


N7-substituted theophylline derivatives are not pharmacokinetically or physicochemically interchangeable. A landmark comparative study of diprophylline (DPP, 7-(2,3-dihydroxypropyl)theophylline) and proxyphylline (PXP, 7-(2-hydroxypropyl)theophylline) in rats demonstrated that despite near-identical chemical structures, total body clearance differed by 7-fold (DPP CLT = 1.77 L/h/kg vs. PXP CLT = 0.26 L/h/kg), and renal clearance differed by 13-fold (DPP CLR = 1.75 L/h/kg vs. PXP CLR = 0.13 L/h/kg), with DPP undergoing nearly complete urinary excretion unchanged while only ~50% of PXP was excreted renally [1]. This establishes that even minor alterations at the N7 position produce dramatic disposition differences. Clinically used 7-substituted analogs such as etofylline (7-(2-hydroxyethyl)theophylline, logP ~−0.3), proxyphylline (logP ~−0.1), and etamiphylline (7-(2-diethylaminoethyl)theophylline, logP ~0.56) all retain modest-to-moderate aqueous solubility and logP values within ~1 unit of theophylline [2][3]. In contrast, the C18-octadecylaminoethyl substituent on the target compound increases molecular weight by ~295 Da and adds an estimated 8–9.5 logP units, producing a compound whose solubility, membrane partitioning, protein binding, and metabolic handling are governed by the long alkyl chain rather than by the xanthine pharmacophore [2][4]. Generic substitution with any shorter-chain N7 analog will yield fundamentally different experimental outcomes in any assay where lipophilicity, membrane interaction, or hydrophobic partitioning is relevant.

Quantitative Differentiation Evidence for Theophylline, 7-(2-(octadecylamino)ethyl)- (CAS 52943-51-8) vs. Closest Analogs


Estimated Lipophilicity (logP) of Theophylline, 7-(2-(octadecylamino)ethyl)- vs. Parent Theophylline and Clinically Used N7-Substituted Analogs

The target compound is predicted to exhibit a logP (n-octanol/water partition coefficient) of approximately 8.0–9.5, based on fragment-additive QSAR estimation using the theophylline scaffold (measured logP = −0.02) plus the contribution of the –(CH₂)₂–NH–(CH₂)₁₇CH₃ substituent [1][2]. Each methylene unit in a straight alkyl chain contributes approximately +0.5 logP units; the C18 chain thus adds roughly +8.5 to +9.0 units. This places the target compound approximately 8–9.5 orders of magnitude more lipophilic than theophylline (logP −0.02), 8–9 orders more than etofylline (logP estimated ~−0.3), 8–8.5 orders more than proxyphylline (logP estimated ~−0.1), and approximately 7.5–9 orders more than etamiphylline (logP reported as ~0.56) [1][3]. Even compared to the closest commercially available analog, 7-(2-(hexadecylamino)ethyl)theophylline (C16, CAS 52943-52-9, MW 447.66), the C18 chain of the target compound adds ~1.0 additional logP unit (2 extra methylene units × ~0.5 logP/CH₂) and 28 Da molecular weight .

Lipophilicity Partition coefficient Drug design

Molecular Weight Differentiation of Theophylline, 7-(2-(octadecylamino)ethyl)- vs. All Clinically Relevant N7-Substituted Theophyllines

The target compound (C₂₇H₄₉N₅O₂, MW 475.71 g/mol) is substantially larger than any theophylline derivative used in clinical medicine . Its molecular weight exceeds that of theophylline (MW 180.16) by 295.55 Da (2.64-fold), etofylline (MW 224.22) by 251.49 Da (2.12-fold), proxyphylline (MW 238.24) by 237.47 Da (2.00-fold), diprophylline (MW 254.24) by 221.47 Da (1.87-fold), and etamiphylline (MW 279.34) by 196.37 Da (1.70-fold) [1][2][3][4]. The alkyl chain length (C18, including the ethyl linker = 20 contiguous carbon atoms from N7 to terminal methyl) is more than double that of any known clinical theophylline analog. This molecular weight places the compound near the upper boundary of Lipinski's Rule of Five (MW > 500 typically predicts poor oral absorption), distinguishing it sharply from all clinically used derivatives that fall well within Rule-of-Five space [1].

Molecular weight Chain length Physicochemical property

Free Base Aqueous Insolubility of Theophylline, 7-(2-(octadecylamino)ethyl)- vs. Water-Soluble Salt Forms: Class-Level Solubility Behavior of 7-Aminoalkyl Theophyllines

US Patent 2,887,486 (Leake & Fielden, 1959) established that 7-dialkylaminoalkyl theophylline free base compounds are 'generally water insoluble, relatively low melting solids at ordinary temperatures' that 'form salts both with inorganic acids... and with organic acids... which generally are crystalline solids and substantially water-soluble' [1]. This class-level teaching applies directly to the target compound, whose secondary amine (predicted pKa 9.83±0.19) is protonatable under physiological and mildly acidic conditions, enabling conversion between the water-insoluble free base and water-soluble hydrochloride or other acid-addition salt forms . This solubility dichotomy is pharmacologically significant: the free base form is suited for organic-solvent-based formulations, lipidic carriers, and membrane-partitioning studies, while salt formation enables aqueous compatibility when needed. In contrast, etofylline and proxyphylline are inherently water-soluble as free bases (possessing hydroxyl groups that confer aqueous solubility without requiring salt formation), eliminating this tunable solubility feature [2]. The parent theophylline itself has moderate aqueous solubility (~7.36 mg/mL at 25 °C, ~40.8 mM) without requiring salt formation [3].

Aqueous solubility Free base Salt formation Formulation

Pharmacokinetic Sensitivity to N7-Substitution: Evidence That Small Structural Changes at the N7 Position of Theophylline Produce Large Disposition Differences

A direct comparative pharmacokinetic study in rats demonstrated that diprophylline (DPP, 7-(2,3-dihydroxypropyl)theophylline) and proxyphylline (PXP, 7-(2-hydroxypropyl)theophylline)—differing by only one hydroxyl group at the N7 side chain—exhibited total body clearance values that differed by 7-fold (DPP CLT = 1.77 L/h/kg vs. PXP CLT = 0.26 L/h/kg) and renal clearance values that differed by 13-fold (DPP CLR = 1.75 L/h/kg vs. PXP CLR = 0.13 L/h/kg), with DPP excreted almost completely unchanged in urine while only ~50% of PXP was renally eliminated [1]. This class-level evidence demonstrates that N7-substitution is a pharmacokinetic 'hot spot' where even minor structural modifications produce disproportionately large effects on drug disposition. Extrapolating to the target compound, the C18-octadecylaminoethyl substituent—far larger and more lipophilic than any clinically studied N7 substituent—would be expected to produce profoundly different absorption, distribution, metabolism, and excretion (ADME) behavior compared to all known N7 analogs, including a strong propensity for tissue partitioning, potential lymphatic transport, and hepatic rather than renal clearance [1][2].

Pharmacokinetics Clearance Renal excretion N7-substitution

Predicted Ionization State (pKa) of Theophylline, 7-(2-(octadecylamino)ethyl)- at Physiological pH vs. Theophylline: Implications for Membrane Interaction and Protein Binding

The target compound has a predicted pKa of 9.83±0.19 for the secondary amine in the ethylamino linker, compared to theophylline's measured pKa of 8.81 (attributed to the N7–H acidic proton in the imidazole ring) [1]. At physiological pH 7.4, the target compound's secondary amine is predicted to be >99.5% protonated (calculated from the Henderson-Hasselbalch equation: α = 1/[1 + 10^(7.4−9.83)] ≈ 0.996), bearing a net positive charge. In contrast, theophylline at pH 7.4 is predominantly neutral (α ≈ 0.037 for the acidic N7–H deprotonation, or ~3.7% ionized). This means the target compound exists as a cationic amphiphile at physiological pH—structurally analogous to cationic lipids such as stearylamine—while theophylline exists predominantly as a neutral molecule [1]. This ionization difference has direct consequences for electrostatic interaction with negatively charged biological membranes (enhanced for the cationic target), phospholipid bilayer insertion (the C18 chain anchors into the hydrophobic core while the protonated amine interacts with anionic lipid headgroups), and protein binding (enhanced binding to α₁-acid glycoprotein and albumin via combined hydrophobic and electrostatic interactions) .

pKa Ionization state Cationic lipid Physiological pH

Chromatographic Retention Behavior (Reversed-Phase HPLC) of Theophylline, 7-(2-(octadecylamino)ethyl)- vs. Short-Chain N7 Analogs: A Practical Differentiation Metric

The extreme lipophilicity of the target compound produces a qualitative and operationally significant difference in reversed-phase HPLC behavior compared to all clinically used theophylline derivatives. Theophylline itself, with logP −0.02, elutes early on C18 columns using typical aqueous/organic mobile phases and is routinely analyzed by RP-HPLC with detection at 273 nm using methods employing Spherisorb ODS-2 or similar C18 columns [1][2]. The vendor product page for the C16 analog (7-(2-(hexadecylamino)ethyl)theophylline) explicitly notes that 'due to the compound's increased lipophilicity compared to theophylline, a higher proportion of the organic solvent would be required for elution' . Extending this trend, the C18 target compound, with an additional two methylene units and ~1.0 logP unit higher lipophilicity than the C16 analog, would require an even higher organic modifier percentage for elution from standard C18 columns—a direct, measurable differentiation from theophylline and all short-chain N7 analogs. This chromatographic behavior serves as both an identity confirmation tool and a practical indicator of successful synthesis and purity.

RP-HPLC retention Reversed-phase chromatography Hydrophobicity index

Optimal Research and Industrial Application Scenarios for Theophylline, 7-(2-(octadecylamino)ethyl)- (CAS 52943-51-8)


Lipid-Based Drug Delivery System Development: Cationic Liposomal and Solid Lipid Nanoparticle (SLN) Formulations

The compound's combination of a C18 stearyl chain (membrane-anchoring) and a protonatable secondary amine (predicted pKa 9.83, >99.5% cationic at pH 7.4) makes it structurally analogous to established cationic lipid excipients such as stearylamine, which is widely employed to enhance liposomal encapsulation efficiency . Researchers developing lipid-based pulmonary delivery systems—an active area for theophylline, as demonstrated by solid lipid microparticle formulations using glyceryl behenate and poloxamer 188 for inhalable sustained delivery [1]—can evaluate whether covalently conjugating the theophylline pharmacophore to a lipid-anchoring C18 chain improves drug loading, alters release kinetics, or enhances aerodynamic properties compared to physically entrapped theophylline. This scenario is directly enabled by the compound's extreme lipophilicity (estimated logP ~8–9.5 vs. theophylline logP −0.02) and its free-base organic-solvent solubility, which facilitate incorporation into lipidic carriers.

Structure-Activity Relationship (SAR) Studies of N7-Lipophilicity Gradients on Adenosine Receptor Binding and PDE Inhibition

The compound serves as the extreme-upper-lipophilicity anchor in a systematic N7-alkyl chain series (C2: etofylline → C3: proxyphylline → C4: etamiphylline → C16: hexadecylaminoethyl analog → C18: octadecylaminoethyl target compound), enabling SAR investigations of how lipophilicity modulates adenosine receptor subtype affinity and phosphodiesterase (PDE) isoform selectivity [1]. Published SAR data demonstrate that N7-substitution can both increase bronchoselectivity and decrease adenosine receptor affinity in a substituent-dependent manner . The 7-fold and 13-fold pharmacokinetic differences observed between DPP and PXP—differing by only one hydroxyl group—underscore that N7 modifications exert disproportionate pharmacological effects . The target compound provides the missing high-lipophilicity data point needed to fully characterize the lipophilicity-activity landscape of the N7-substituted theophylline series.

Membrane Partitioning and Transdermal/Topical Delivery Feasibility Assessment

The extreme lipophilicity of the target compound (estimated logP ~8–9.5) positions it as a candidate for evaluating whether N7-C18 derivatization enables effective transdermal or topical theophylline delivery—an approach validated by prior work on 7-alkylcarbonyloxymethyl (7-ACOM) prodrugs where increasing alkyl chain length enhanced lipid solubility and isopropyl myristate (IPM) partitioning, though shorter-chain members of that series proved more effective in diffusion cell experiments . By providing a theophylline derivative with both a membrane-intercalating C18 anchor and a cationic headgroup, the compound enables systematic comparison of transdermal flux vs. chain length across the full C2-to-C18 continuum, using established Franz diffusion cell methodology with hairless mouse skin or synthetic membrane models [1].

Cationic Amphiphile Research: Model Compound for Studying Electrostatic Membrane Interactions of Xanthine-Based Lipids

At physiological pH, the target compound exists as a cationic amphiphile (>99.5% protonated secondary amine + C18 hydrophobic tail + neutral theophylline headgroup), structurally analogous to stearylamine-based cationic lipids used in gene delivery and liposomal formulations [1]. This unique ionization profile—combining a permanently cationic charge with a biologically active xanthine headgroup—distinguishes it from all clinical N7-theophylline derivatives that are neutral or weakly ionized at physiological pH. Researchers investigating how cationic xanthine-lipid conjugates interact with anionic phospholipid bilayers, modulate membrane fluidity, or influence cellular uptake mechanisms can use this compound as a well-defined, single-component model system, avoiding the compositional heterogeneity of formulated cationic lipid mixtures. The predicted pKa of 9.83 and >99.5% protonation at pH 7.4 provide a predictable, pH-tunable charge state for mechanistic studies .

Quote Request

Request a Quote for Theophylline, 7-(2-(octadecylamino)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.